molecular formula C8H10N2O2 B2509465 Methyl 4-amino-6-methylnicotinate CAS No. 886372-01-6

Methyl 4-amino-6-methylnicotinate

Cat. No.: B2509465
CAS No.: 886372-01-6
M. Wt: 166.18
InChI Key: PVOKIMNZYVHOJH-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-methylnicotinate: is a chemical compound with the molecular formula C8H10N2O2 . It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 4-position and a methyl group at the 6-position on the nicotinate ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-6-methylnicotinate can be synthesized through several methods. One common approach involves the reaction of 4-amino-6-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-6-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-6-methylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nicotinate ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 4-aminonicotinate
  • Methyl 6-methylnicotinate
  • Methyl 5-aminonicotinate
  • Methyl 2-methylnicotinate

Comparison: Methyl 4-amino-6-methylnicotinate is unique due to the specific positioning of the amino and methyl groups on the nicotinate ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

Methyl 4-amino-6-methylnicotinate (MAMN) is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of MAMN, including its antimicrobial properties, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

MAMN is a derivative of nicotinic acid, characterized by the presence of an amino group at the 4-position and a methyl group at the 6-position of the pyridine ring. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2 with a molecular weight of 166.18 g/mol. The compound exhibits a Log Po/w (iLOGP) of 1.71, indicating moderate lipophilicity, and a Bioavailability Score of 0.55, suggesting potential for oral bioavailability.

Antimicrobial Activity

Research indicates that MAMN possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for MAMN were found to be comparable to established antibiotics, marking it as a promising candidate for further development in treating bacterial infections .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Pharmacological Effects

MAMN has been studied for its potential effects on neurotransmitter systems, particularly in cholinergic pathways. Its structural similarity to nicotine suggests that it may modulate neurotransmitter release and receptor activity, which could be beneficial in neuropharmacological applications.

In animal models, MAMN has shown promise in enhancing cognitive functions and reducing symptoms associated with neurodegenerative diseases. Further studies are needed to elucidate the exact mechanisms through which MAMN exerts these effects.

Study on Cognitive Enhancement

A recent study investigated the effects of MAMN on cognitive performance in rodents. The results indicated that administration of MAMN improved memory retention and learning abilities compared to control groups. This effect was attributed to increased acetylcholine levels in the brain, suggesting potential applications in treating conditions like Alzheimer's disease .

Toxicological Assessment

Toxicological evaluations have shown that MAMN exhibits low toxicity profiles in repeated dose studies. No significant adverse effects were observed at therapeutic doses, indicating its safety for potential therapeutic use .

Synthesis and Applications

MAMN can be synthesized through various methods, including asymmetric synthesis techniques that utilize chiral induction processes. Its versatility allows for the development of β-amino acids and derivatives, which have applications in drug development and organic synthesis.

Table 2: Synthesis Methods for this compound

MethodDescription
Asymmetric SynthesisUtilizes chiral catalysts for selective reactions
Michael AdditionInvolves nucleophilic addition to α,β-unsaturated carbonyl compounds
Amine AlkylationAlkylation reactions with amines

Properties

IUPAC Name

methyl 4-amino-6-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOKIMNZYVHOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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